

# Spectroscopic Profile of 9-Amino-1-nonanol: A Technical Guide

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## Compound of Interest

Compound Name: 9-Amino-1-nonanol

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **9-Amino-1-nonanol** (CAS: 109055-42-7, Molecular Formula:  $C_9H_{21}NO$ ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the well-established spectroscopic characteristics of its primary alcohol, primary amine, and long-chain alkyl functionalities. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **9-Amino-1-nonanol**. These predictions are derived from typical values for analogous functional groups and long-chain hydrocarbon structures.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data for 9-Amino-1-nonanol

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Notes
H on -OH	0.5 - 5.0	Broad Singlet	1H	Chemical shift is concentration and solvent dependent; signal disappears upon D <sub>2</sub> O exchange. <a href="#">[1]</a> <a href="#">[2]</a>
H on -NH <sub>2</sub>	0.5 - 5.0	Broad Singlet	2H	Chemical shift is concentration and solvent dependent; signal disappears upon D <sub>2</sub> O exchange.
-CH <sub>2</sub> -OH (C1)	3.3 - 4.0	Triplet	2H	Deshielded by the adjacent electronegative oxygen atom. <a href="#">[1]</a> <a href="#">[2]</a>
-CH <sub>2</sub> -NH <sub>2</sub> (C9)	2.3 - 3.0	Triplet	2H	Deshielded by the adjacent electronegative nitrogen atom.
-CH <sub>2</sub> - (C2-C8)	1.2 - 1.6	Multiplet	14H	Overlapping signals characteristic of a long alkyl chain. <a href="#">[1]</a>

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for 9-Amino-1-nonanol**

Carbon Atom	Chemical Shift ( $\delta$ , ppm)	Notes
C1 (-CH <sub>2</sub> -OH)	60 - 70	Deshielded by the hydroxyl group. <a href="#">[1]</a>
C9 (-CH <sub>2</sub> -NH <sub>2</sub> )	40 - 50	Deshielded by the amino group. <a href="#">[3]</a>
C2, C8	32 - 34	$\beta$ to the heteroatom.
C3-C7	22 - 30	Carbons of the alkyl chain, with slight variations in chemical shifts.

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

**Table 3: Predicted Infrared (IR) Spectroscopic Data for 9-Amino-1-nonanol**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch (Alcohol)	3600 - 3200	Strong, Broad	Characteristic of hydrogen-bonded hydroxyl groups.
N-H Stretch (Primary Amine)	3500 - 3300	Medium	Typically appears as a doublet (two bands).
C-H Stretch (Alkyl)	2960 - 2850	Strong	Asymmetric and symmetric stretching of CH <sub>2</sub> and CH <sub>3</sub> groups.
N-H Bend (Primary Amine)	1650 - 1580	Medium	Scissoring vibration.
C-O Stretch (Primary Alcohol)	1075 - 1000	Strong	
C-N Stretch (Aliphatic Amine)	1250 - 1020	Medium-Weak	

Sample phase: Liquid film

## Table 4: Predicted Mass Spectrometry (MS) Data for 9-Amino-1-nonanol

m/z	Ion	Fragmentation Pathway	Notes
159	$[M]^+$	Molecular Ion	The molecular ion peak may be of low intensity or absent in electron ionization.
142	$[M-NH_3]^+$	Loss of ammonia	
141	$[M-H_2O]^+$	Dehydration	A common fragmentation pathway for alcohols.
30	$[CH_2NH_2]^+$	Alpha-cleavage	A prominent peak for primary amines.

Ionization method: Electron Ionization (EI)

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of **9-Amino-1-nonanol** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ).[\[4\]](#)[\[5\]](#)[\[6\]](#)
- The use of a deuterated solvent is crucial to avoid large solvent signals in the  $^1H$  NMR spectrum.[\[6\]](#)
- Filter the solution through a pipette with a small cotton plug to remove any particulate matter.[\[7\]](#)
- Transfer the filtered solution into a clean, dry 5 mm NMR tube.[\[5\]](#)[\[8\]](#)
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0.00 ppm).[\[9\]](#)

## 2. Data Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Shim the magnetic field to achieve homogeneity and optimal resolution.[\[8\]](#)
- For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[\[10\]](#)
- To confirm the identity of the -OH and -NH<sub>2</sub> proton signals, a D<sub>2</sub>O exchange experiment can be performed. Add a drop of D<sub>2</sub>O to the NMR tube, shake, and re-acquire the  $^1\text{H}$  NMR spectrum. The signals corresponding to the exchangeable protons will disappear.[\[2\]](#)

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Liquid Film/Attenuated Total Reflectance - ATR):

- Liquid Film Method: Place a small drop of neat **9-Amino-1-nonanol** onto a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently press to form a thin, uniform film.  
[\[11\]](#)[\[12\]](#)
- ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.[\[11\]](#) Ensure good contact between the sample and the crystal.[\[11\]](#)

### 2. Data Acquisition:

- Place the prepared sample in the spectrometer's sample holder.
- Record a background spectrum of the empty sample holder (or clean ATR crystal) to be subtracted from the sample spectrum.[\[13\]](#)
- Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .[\[13\]](#)
- Multiple scans are usually averaged to improve the signal-to-noise ratio.[\[13\]](#)

## Mass Spectrometry (MS)

## 1. Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry, GC-MS):

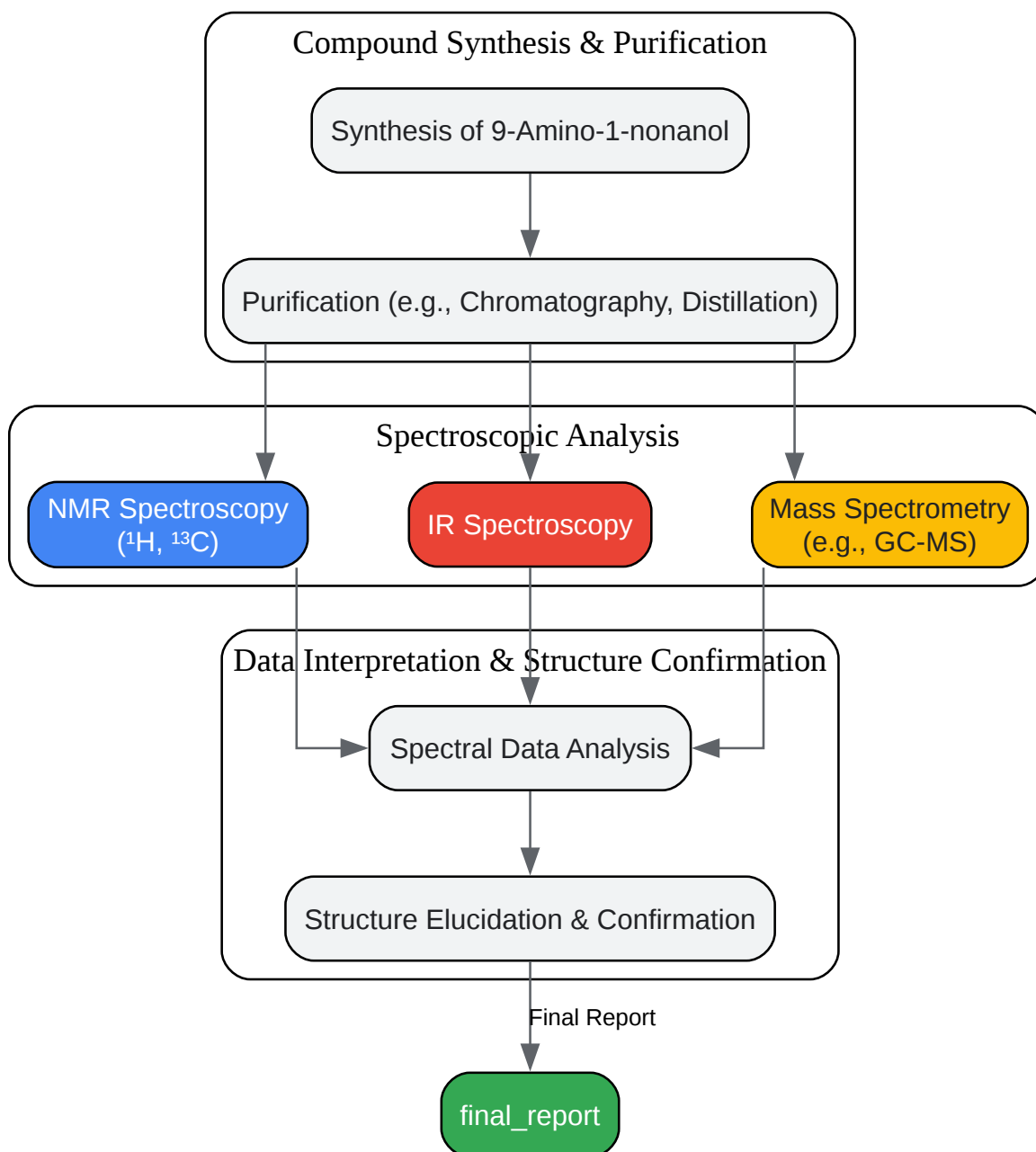
- Prepare a dilute solution of **9-Amino-1-nonanol** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Inject a small volume (typically 1  $\mu\text{L}$ ) of the solution into the GC-MS system. The sample is vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.[\[14\]](#)

## 2. Data Acquisition (Electron Ionization - EI):

- The separated components from the GC elute into the ion source of the mass spectrometer.
- In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

# Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **9-Amino-1-nonanol**.



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*Fig. 1: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.*

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